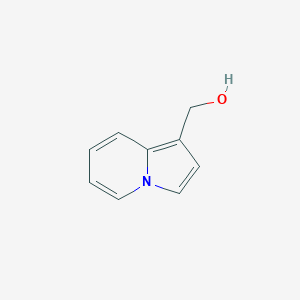

Indolizin-1-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

357627-48-6 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

indolizin-1-ylmethanol |

InChI |

InChI=1S/C9H9NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-6,11H,7H2 |

InChI Key |

XFZRAHGBMMNSLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2C=C1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indolizin 1 Ylmethanol and Its Structural Analogues

Direct Synthetic Approaches to Indolizin-1-ylmethanol

Directly introducing a hydroxymethyl group onto the indolizine (B1195054) core requires overcoming challenges related to regioselectivity, as the electron-rich pyrrole-like ring typically favors electrophilic substitution at the C3 position. usp.br

Achieving regioselective C1 functionalization is a significant challenge in indolizine chemistry. While the C3 position is generally more nucleophilic, specific strategies have been developed to direct substituents to the C1 position. usp.br One effective strategy is a Brønsted acid-catalyzed aza-Friedel-Crafts reaction, which has been shown to enable the regioselective C1-functionalization of certain indolizines. researchgate.net

A more common and versatile approach is a two-step sequence involving an initial C1-formylation followed by reduction. The Vilsmeier-Haack reaction, for instance, can introduce a formyl group, which can then be reduced to the hydroxymethyl group using standard reducing agents like sodium borohydride. thieme-connect.commdpi.com

Furthermore, transition metal-catalyzed C–H activation has emerged as a powerful tool for the regioselective functionalization of heterocycles. bohrium.com Methodologies developed for related nitrogen heterocycles, such as the Ru(II)-catalyzed hydroxymethylation of β-carbolines and isoquinolines using paraformaldehyde, demonstrate the potential for direct and regioselective C-H hydroxymethylation. acs.orgresearchgate.net In these systems, the nitrogen atom of the pyridine (B92270) ring acts as a directing group, facilitating the activation of the adjacent C-H bond by the metal catalyst. acs.org

An alternative and highly practical route to this compound involves the chemical modification of an existing functional group at the C1 position. Many synthetic routes for the indolizine core, particularly those based on cycloaddition reactions, yield products with ester or acyl groups at C1. rsc.org These groups serve as convenient synthetic handles that can be readily converted to the desired hydroxymethyl functionality.

The most common transformation is the reduction of a C1-ester or C1-carboxylic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion, efficiently transforming the carbonyl group into a primary alcohol. This approach is advantageous as it leverages the well-established methods for constructing the indolizine skeleton.

| Starting Functional Group at C1 | Typical Reagent | Transformation | Reference Principle |

|---|---|---|---|

| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Reduction | organic-chemistry.org |

| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Reduction | organic-chemistry.org |

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Reduction | mdpi.com |

| Acyl Halide (-COX) | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Reduction | organic-chemistry.org |

Regioselective Introduction of the Hydroxymethyl Group at the C1 Position

Strategic Routes to Indolizine Core Structures as Precursors for C1-Functionalization

The construction of the bicyclic indolizine framework is the cornerstone of synthesizing its derivatives. Several powerful strategies exist, including cycloaddition reactions, intramolecular cyclizations, and transition metal-catalyzed processes.

One of the most classic and widely utilized methods for synthesizing the indolizine skeleton is the [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and a dipolarophile. rsc.orgresearchgate.net In this reaction, the pyridinium ylide, a 1,3-dipole, is typically generated in situ by deprotonating a pyridinium salt with a base. rsc.org These ylides react with electron-deficient alkenes or alkynes (dipolarophiles) to form the indolizine ring system. researchgate.netnih.gov

This approach is highly versatile because the substituents on both the pyridine ring and the dipolarophile can be varied to produce a wide array of functionalized indolizines. rsc.org The reaction often proceeds with high regioselectivity, frequently yielding indolizines with electron-withdrawing groups at the C1 and/or C3 positions, which are ideal precursors for subsequent functional group transformations. rsc.org

| Pyridinium Salt Precursor | Dipolarophile | Key Condition | Resulting Indolizine Feature | Reference |

|---|---|---|---|---|

| N-phenacylpyridinium bromide | Dimethyl acetylenedicarboxylate (B1228247) | Base (e.g., Triethylamine) | C1, C2-diester substituted | researchgate.net |

| Pyridinium salt from pyridine and chloroacetone | Ethyl propiolate | Organic amine | C1, C3-di-EWG disubstituted | rsc.org |

| Quaternary pyridinium salts | 1-chloro-2-nitrostyrenes | Base | Substituted at C1, C2, C3 | nih.gov |

| Pyridinium salts | Electron-deficient alkenes | Base, then TEMPO (oxidant) | Multisubstituted indolizines | organic-chemistry.org |

Intramolecular cyclization of suitably functionalized pyridine derivatives provides a direct and atom-economical route to the indolizine core. chemicalbook.com These reactions involve forming the five-membered ring onto the existing pyridine ring. A common strategy involves the cyclization of 2-substituted pyridines bearing a side chain with an appropriate functional group.

For example, a domino silver-mediated double cyclization of readily available 2-(pyridin-2-yl)acetic acid propargyl esters has been shown to produce fused tricyclic indolizines in good to excellent yields. scispace.com The process involves a 5-exo-dig cyclization and a 1,3-hydrogen shift, followed by an intramolecular cycloisomerization. scispace.com Another approach is the copper/I₂-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, offering a straightforward path to 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org

Modern organic synthesis has increasingly relied on transition metal catalysis to construct complex heterocyclic systems, and indolizine synthesis is no exception. snnu.edu.cn Catalysts based on rhodium, palladium, copper, and gold have enabled novel and efficient annulation and coupling reactions. organic-chemistry.orgsnnu.edu.cn

Rhodium(III)-catalyzed oxidative annulation of pyridinium salts with alkynes via C-H/C-H activation provides an efficient route to substituted indolizines. bohrium.com Similarly, copper catalysis is effective in the denitrogenative annulation of pyridotriazoles with terminal alkynes. snnu.edu.cn Palladium catalysts are used for the regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates, where the choice of phosphine (B1218219) ligand can control the regioselectivity. organic-chemistry.org These methods are valued for their high efficiency, atom economy, and the ability to tolerate a wide range of functional groups, providing access to complex indolizine structures that can be further elaborated. organic-chemistry.orgsnnu.edu.cn

| Metal Catalyst | Reaction Type | Substrates | Reference |

|---|---|---|---|

| Rh(III) complexes | Oxidative Annulation | Pyridinium salts and alkynes | bohrium.com |

| Cu(I) or Cu(II) salts | Oxidative Cross-Coupling/Cyclization | 2-(Pyridin-2-yl)acetate derivatives and olefins | organic-chemistry.org |

| Pd(0) complexes | Regioselective Annulation | 2-(Pyridine-2-yl)acetonitrile and propargyl carbonates | organic-chemistry.org |

| Ag(I) carbonate | Domino Double Cyclization | 2-(Pyridin-2-yl)acetic acid propargyl esters | scispace.com |

| Au(I) complexes | Intramolecular Hydroarylation/Aromatization | Pyrrole-ynes | rsc.org |

Transition Metal-Catalyzed Annulation and Coupling Reactions

Palladium-Catalyzed Methodologies

Palladium catalysis has proven to be a versatile tool for the synthesis of indolizine derivatives. One notable strategy involves the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the choice of the phosphine ligand, allowing for controlled access to polysubstituted indolizines. organic-chemistry.org Another approach utilizes the palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides, which proceeds via a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species to yield indolizine derivatives in very good yields. organic-chemistry.orgrsc.org

A multicomponent approach involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. rsc.orgnih.govresearchgate.netscispace.com This reaction proceeds through the formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with the alkyne. rsc.orgnih.govresearchgate.netscispace.com This modular approach allows for the synthesis of a diverse range of indolizines from readily available starting materials. rsc.orgnih.govresearchgate.netscispace.com Mechanistic studies suggest that the catalytic cycle involves the oxidative addition of the 2-bromopyridine (B144113) to a Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. nih.gov

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagents | Key Features | Reference |

| 2-(Pyridin-2-yl)acetonitrile | Propargyl carbonate | - | Pd catalyst, Phosphine ligand | Regioselective, Ligand-dependent | organic-chemistry.org |

| Propargylic pyridine | Aroyl chloride | - | Pd catalyst | 5-endo-dig cyclization | organic-chemistry.orgrsc.org |

| 2-Bromopyridine | Imine | Alkyne | Pd catalyst, CO | Multicomponent, Carbonylative coupling | rsc.orgnih.govresearchgate.netscispace.com |

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and efficient alternative for indolizine synthesis. A prominent method involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates and their derivatives, providing a route to C-1 oxygenated indolizines under mild conditions. organic-chemistry.org Furthermore, a novel copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins furnishes 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.orgorganic-chemistry.org This reaction is believed to proceed through a radical pathway. organic-chemistry.org

Another versatile copper-catalyzed approach involves a one-pot, three-component reaction of pyridine, acetophenone, and a nitroolefin under mild, solvent-free conditions. mdpi.comsemanticscholar.org This method, which utilizes a copper bromide catalyst and an oxidant, allows for the stereoselective synthesis of new indolizine compounds with high functional group tolerance. mdpi.comsemanticscholar.org The proposed mechanism involves the formation of a pyridinium ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition. semanticscholar.org Additionally, copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives has been developed, proceeding through the cleavage of C-F bonds. rsc.org

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Key Features | Reference |

| 2-Pyridyl-substituted propargylic acetate | - | Cu catalyst | Cycloisomerization, C-1 oxygenated indolizines | organic-chemistry.org |

| 2-(Pyridin-2-yl)acetate derivative | Olefin | Cu(OAc)2·H2O, I2 | Oxidative cross-coupling/cyclization | organic-chemistry.orgorganic-chemistry.org |

| Pyridine | Acetophenone | Nitroolefin | CuBr, (NH4)2S2O8 | Solvent-free, Three-component |

| 2-(Pyridin-2-yl)acetate | gem-Difluoroalkene | Cu catalyst | C-F bond cleavage | rsc.org |

Gold-Catalyzed Methodologies

Gold catalysis has emerged as a powerful tool for the synthesis of indolizines, often proceeding through the activation of alkynes. One strategy involves the gold-catalyzed two-fold hydroarylation of diynes with indole (B1671886) or pyrrole (B145914) derivatives containing a 1,6-diyne moiety. rsc.org This reaction, catalyzed by a tri(1-adamantyl)phosphine gold complex, affords 1,8-disubstituted indolizines. rsc.org Another approach utilizes two complementary Au(I)-catalyzed methods to produce ester-substituted indolizines from readily accessible 2-propargyloxypyridines and either acetoacetates or dimethyl malonate. organic-chemistry.org These reactions exhibit a broad functional group tolerance. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Catalyst | Key Features | Reference |

| Diyne-containing indole/pyrrole | - | Tri(1-adamantyl)phosphine gold complex | Two-fold hydroarylation | rsc.org |

| 2-Propargyloxypyridine | Acetoacetate or Dimethyl malonate | Au(I) catalyst | Ester-substituted indolizines | organic-chemistry.org |

Iron-Catalyzed Methodologies

Iron catalysis provides an economical and environmentally friendly approach to indolizine synthesis. An iron-catalyzed synthesis of functionalized indolizines has been developed from pyridines and α-substituted allenoates, which involves an annulation followed by an aerobic oxidation. organic-chemistry.org Another iron(III)-catalyzed multicomponent reaction utilizes commercially available alkynes, pyridines, and diazo compounds to produce indolizines under mild conditions. nih.gov This method is notable for its compatibility with electrophilic alkynes and its low catalyst loading. nih.gov

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Key Features | Reference |

| Pyridine | α-Substituted allenoate | - | Fe catalyst | Annulation/aerobic oxidation | organic-chemistry.org |

| Pyridine | Alkyne | Diazo compound | [Fe(TPP)Cl] | Multicomponent, Mild conditions | nih.gov |

Oxidative Cyclization and Dehydrogenative Aromatization Protocols

Oxidative cyclization and dehydrogenative aromatization represent a key strategy for the final step in many indolizine syntheses, converting partially saturated intermediates into the fully aromatic indolizine core.

A copper-catalyzed four-component reaction for synthesizing indolizines employs an aerobic oxidative dehydrogenative aromatization step. rsc.org Similarly, a copper-catalyzed bromination of a methyl ketone, followed by a 1,3-dipolar cycloaddition and subsequent oxidative decarboxylation and dehydrogenative aromatization, provides a route to diversified indolizine derivatives. organic-chemistry.org In some cases, this final aromatization can be achieved under metal-free conditions. For instance, a one-pot method for synthesizing multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes utilizes TEMPO as an oxidant for the final oxidative dehydrogenation step. organic-chemistry.org

A copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins also relies on an oxidative cyclization process. organic-chemistry.org Furthermore, a one-pot, three-component cascade reaction leading to 1-bromoindolizines involves an oxidative decarboxylation of the primary cycloadduct followed by a dehydrogenative bromination, using copper chloride as the catalyst and oxygen as the terminal oxidant. acs.org

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to generate complex products, thereby reducing reaction steps and waste. nih.govmdpi.comorganic-chemistry.org

A notable example is the palladium-catalyzed multicomponent synthesis of indolizines from 2-bromopyridines, imines, and alkynes, which proceeds via a carbonylative coupling mechanism. rsc.orgnih.govresearchgate.netscispace.com This reaction showcases the power of MCRs in rapidly building molecular complexity from simple and diverse starting materials. nih.gov

Another MCR approach involves a four-component reaction for the synthesis of indolizines through a copper-catalyzed aerobic oxidative dehydrogenative aromatization. rsc.org The development of MCRs for indolizine synthesis is a testament to the drive for more sustainable and efficient chemical processes. nih.gov

| Reaction Type | Key Reactants | Catalyst/Reagents | Key Features | Reference |

| Palladium-catalyzed carbonylative coupling | 2-Bromopyridine, Imine, Alkyne | Pd catalyst, CO | High atom economy, Modular | rsc.orgnih.govresearchgate.netscispace.com |

| Copper-catalyzed aerobic oxidative dehydrogenation | Pyridine, Methyl ketone, Alkenoic acid | Cu catalyst, O2 | Four-component, Aromatization | rsc.org |

Stereocontrolled Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of indolizine derivatives, such as those related to this compound, is of significant interest due to the often stereospecific nature of their biological activity. While the provided search results primarily focus on the synthesis of the aromatic indolizine core, the principles of stereocontrolled synthesis can be applied to precursors or through post-functionalization of the indolizine ring.

For instance, the development of chiral phosphoric acid-catalyzed enantioselective Friedel-Crafts addition of indolizine to cyclic N-sulfonyl imines has been established, providing access to enantioenriched sulfonamide functionalized indolizines with excellent yields and enantioselectivities. researchgate.net Although not directly producing this compound, this methodology demonstrates a viable strategy for introducing chirality at a specific position on the indolizine nucleus, which could be a key step in a stereocontrolled synthesis of its derivatives.

Further research into asymmetric catalysis and the use of chiral auxiliaries in the context of the synthetic methodologies described above will be crucial for the development of practical and efficient routes to enantiomerically pure this compound and its analogues.

Asymmetric Catalysis in Indolizine Functionalization

The development of asymmetric catalytic methods for the functionalization of the indolizine scaffold is a significant area of research, aiming to produce enantiomerically enriched indolizine derivatives. These chiral molecules are valuable building blocks in medicinal chemistry and materials science. Key strategies have emerged, including cooperative catalysis and the use of chiral acids, to introduce stereocenters at various positions of the indolizine ring with high levels of control.

One notable advancement is the use of a synergistic copper (Cu) and iridium (Ir) dual catalytic system for the enantio- and diastereodivergent synthesis of 2,3-fused indolizines. rsc.org This method facilitates a cascade allylic alkylation/Friedel–Crafts-type reaction, where the stereochemistry of the product can be predictably controlled by the choice of catalyst pairing. rsc.org This approach has successfully produced four different stereoisomers of 2,3-fused indolizine products in high yields and with excellent stereoselectivity. rsc.org The reaction proceeds through the formation of a π-allyl-Ir species from a 2-indolizine allyl carbonate, followed by a copper-catalyzed α-functionalization of an azomethine ylide, culminating in a stereoselective Friedel–Crafts type cyclization. rsc.org

Another significant strategy involves the enantioselective Friedel–Crafts reaction. Chiral spirocyclic phosphoric acids have been employed as catalysts for the reaction between cyclic α-diaryl N-acyl imines and indolizines. researchgate.net This process yields α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines with high enantiomeric excess (up to 98% ee) under mild reaction conditions. researchgate.net Similarly, chiral phosphoric acid catalysis has been successfully applied to the enantioselective synthesis of α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines. researchgate.net

Copper-catalyzed asymmetric propargylation represents another effective method for introducing a functional handle onto the indolizine core. acs.org This technique can deliver C3-propargylation products from C2-substituted indolizines or C1-propargylation products from C2,C3-disubstituted indolizines. acs.org The reaction proceeds via a stereoconvergent pathway, providing a versatile route to chiral, alkyne-functionalized indolizines. acs.org

Table 1: Asymmetric Catalytic Functionalization of Indolizines

| Catalytic System | Reaction Type | Functionalized Position | Key Features | Reference |

|---|---|---|---|---|

| Synergistic Cu/Ir | Cascade Allylic Alkylation/Friedel–Crafts | 2,3-fused | Enantio- and diastereodivergent synthesis, predictable stereocontrol. | rsc.org |

| Chiral Spirocyclic Phosphoric Acid | Friedel–Crafts Reaction | C1 | Forms α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines with up to 98% ee. | researchgate.net |

| Chiral Phosphoric Acid | Friedel–Crafts Reaction | C3 | Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines. | researchgate.net |

| Copper Catalyst | Asymmetric Propargylation | C1 or C3 | Stereoconvergent pathway to install a terminal alkyne handle. | acs.org |

Diastereoselective Hydrogenation of Indolizine Ring Systems

The diastereoselective hydrogenation of the indolizine ring system is a crucial transformation for accessing saturated indolizidine alkaloids, a class of compounds with significant biological activity. Both homogeneous and heterogeneous catalytic systems have been developed to achieve high levels of stereocontrol in the reduction of the indolizine core.

A significant breakthrough in this area is the use of chiral ruthenium–N-heterocyclic carbene (NHC) complexes for the asymmetric hydrogenation of substituted indolizines. thieme-connect.com This method provides high yields and complete regioselectivity, along with high enantioselectivity. thieme-connect.com The reaction conditions typically involve the use of [Ru(cod)(2-methylallyl)2] with a chiral ligand and KOtBu at high hydrogen pressure. The substitution pattern on the indolizine substrate has been found to strongly influence the enantiomeric excess of the product. For instance, high ee values are observed with alkyl groups at the 3- and 5-positions, whereas substituents at the 6-, 7-, and 8-positions can lead to lower enantioselectivity or no reaction. thieme-connect.com

Heterogeneous hydrogenation has also been explored for the diastereoselective reduction of the indolizine ring. acs.orgacs.orgnih.gov In one study, the hydrogenation of a polyfunctionalized indolizine using a Rh/Al₂O₃ catalyst under a hydrogen atmosphere (80 bar) was investigated. acs.org This reaction was found to be highly diastereoselective, leading to the formation of a trans-configured ketone as the major product. acs.orgnih.gov Theoretical calculations, including Density Functional Theory (DFT), have been used to understand the origin of this diastereoselectivity. acs.orgnih.gov These studies suggest that a keto-enol tautomerism under kinetic control is responsible for the observed stereochemical outcome, favoring the formation of the kinetic product. acs.orgnih.gov

Furthermore, the selective hydrogenation of the pyrrole ring within the indolizine structure can be achieved to access the corresponding indolizidine scaffolds. Following the initial asymmetric hydrogenation of the pyridine ring, a subsequent reduction of the remaining pyrrole moiety, often using a heterogeneous catalyst under specific conditions, can furnish the desired bicyclic indolizidine alkaloids.

Table 2: Diastereoselective Hydrogenation of Indolizine Ring Systems

| Catalyst | Reaction Type | Key Findings | Substrate Scope | Reference |

|---|---|---|---|---|

| Ruthenium–NHC complex | Asymmetric Homogeneous Hydrogenation | High yields and enantioselectivities; regioselective reduction of the pyridine ring. | Substituted indolizines; stereoselectivity is dependent on substitution pattern. | thieme-connect.com |

| Rh/Al₂O₃ | Diastereoselective Heterogeneous Hydrogenation | Highly diastereoselective formation of a trans-configured product. | Polyfunctionalized tetrasubstituted indolizine. | acs.org |

Reaction Pathways and Mechanistic Insights of Indolizin 1 Ylmethanol Transformations

Reactivity of the C1-Hydroxymethyl Group

The primary alcohol functionality at the C1 position is a versatile handle for a variety of chemical modifications, including oxidation, substitution, and derivatization.

Oxidation Reactions of the Primary Alcohol

The primary alcohol of indolizin-1-ylmethanol can be oxidized to yield either indolizine-1-carbaldehyde (B1603922) or indolizine-1-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde is a crucial transformation. This can be achieved using mild oxidizing agents that are known to convert primary alcohols to aldehydes with minimal over-oxidation. beilstein-journals.org Reagents such as activated manganese dioxide (MnO2) are effective for this purpose, tolerating a wide range of other functional groups. rsc.org Another common method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl). beilstein-journals.org Industrial preparations often utilize the dehydrogenation of volatile alcohols over metal catalysts like copper to produce aldehydes. byjus.com

For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. A common laboratory method involves heating the alcohol under reflux with an excess of an acidified potassium dichromate(VI) solution. libretexts.org The excess oxidant and reflux conditions ensure the reaction proceeds past the intermediate aldehyde stage to the final carboxylic acid. libretexts.org

Table 1: Oxidation Reactions of the Primary Alcohol at C1 This table presents common oxidation reagents and their expected products when applied to a primary alcohol like the one in this compound.

| Reagent/System | Expected Product | Reaction Type | Reference |

|---|---|---|---|

| Activated Manganese Dioxide (MnO₂) | Indolizine-1-carbaldehyde | Selective Oxidation | rsc.org |

| TEMPO / NaOCl | Indolizine-1-carbaldehyde | Selective Oxidation | beilstein-journals.org |

| Copper (Cu) at high temp. | Indolizine-1-carbaldehyde | Dehydrogenation | byjus.com |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ (reflux) | Indolizine-1-carboxylic acid | Strong Oxidation | libretexts.org |

Nucleophilic Substitution Reactions at the C1 Position

The hydroxyl group of the C1-substituent is a poor leaving group and must first be converted into a more reactive electrophilic species to undergo nucleophilic substitution. This can be achieved by protonation in the presence of a strong acid or, more commonly, by conversion to a tosylate, mesylate, or halide.

Once activated, the (indolizin-1-yl)methyl electrophile can react with a variety of nucleophiles. While the synthesis of related (1H-indol-3-yl)methyl halides has been shown to be challenging, modern techniques such as microflow reactors allow for their rapid in-situ generation and subsequent reaction with N-, S-, and C-nucleophiles. nih.govwikipedia.org This approach could potentially be applied to this compound. For instance, activation with phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃) could generate the corresponding halide, which would then readily react with nucleophiles like sodium azide (B81097) (NaN₃). nih.gov Synthesis of related benzo-fused indolizidine systems has been accomplished through a sequence involving bromination and subsequent nucleophilic substitution. acs.org

Table 2: Potential Nucleophilic Substitution Reactions at the C1 Position This table outlines a hypothetical two-step sequence for nucleophilic substitution on this compound, based on established chemical principles.

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile | Final Product | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | (Indolizin-1-yl)methyl chloride | Cyanide (e.g., KCN) | Indolizine-1-acetonitrile | nih.gov |

| PBr₃ | (Indolizin-1-yl)methyl bromide | Azide (e.g., NaN₃) | 1-(Azidomethyl)indolizine | nih.gov |

| Tosyl Chloride (TsCl) | (Indolizin-1-yl)methyl tosylate | Thiolate (e.g., PhSNa) | 1-((Phenylthio)methyl)indolizine | |

| Mesyl Chloride (MsCl) | (Indolizin-1-yl)methyl mesylate | Amine (e.g., R₂NH) | N-((Indolizin-1-yl)methyl)amine |

Derivatization via Esterification and Etherification

The C1-hydroxymethyl group readily participates in esterification and etherification reactions, providing a straightforward method for derivatization.

Esterification can be accomplished through several standard methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.net To overcome the equilibrium limitations of this reaction, the carboxylic acid can be activated, for example, by converting it to an acyl chloride or acid anhydride, which then reacts with the alcohol. researchgate.net More modern methods include catalytic protocols, such as using UiO-66-NH2 as a heterogeneous catalyst for the methyl esterification of acids with methanol (B129727), a process that could be adapted for this compound. nih.gov

Etherification involves the formation of a C-O-C bond. This can be achieved via a Williamson-type synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. Alternatively, catalytic reductive etherification processes have emerged as powerful tools, allowing for the reaction of alcohols with aldehydes or ketones in the presence of a reducing agent to form ethers. csic.es

Table 3: Derivatization Reactions of the C1-Hydroxymethyl Group This table summarizes common reagents for converting the alcohol of this compound into esters and ethers.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Esterification | Acetic Anhydride | Acetate Ester | researchgate.net |

| Esterification | Benzoyl Chloride | Benzoate Ester | researchgate.net |

| Esterification | Carboxylic Acid / H⁺ catalyst | Ester | researchgate.net |

| Etherification | NaH, then Methyl Iodide | Methyl Ether | |

| Etherification | Aldehyde / Reducing Agent | Ether | csic.es |

Electrophilic and Nucleophilic Reactivity of the Indolizine (B1195054) Nucleus in C1-Hydroxymethyl Derivatives

The indolizine core is an electron-rich aromatic system, making it susceptible to electrophilic attack, while generally being resistant to nucleophilic substitution unless activated by strong electron-withdrawing groups. usp.br The five-membered pyrrole-like ring is significantly more reactive towards electrophiles than the six-membered pyridine-like ring. usp.br

Regioselectivity in Electrophilic Aromatic Substitutions

In unsubstituted indolizine, electrophilic substitution occurs preferentially at the C3 position, followed by the C1 position. usp.br The presence of a substituent at the C1 position, such as the hydroxymethyl group in this compound, further directs incoming electrophiles to the most nucleophilic and sterically accessible site, which is overwhelmingly the C3 position. The -CH₂OH group itself is a weakly activating, ortho-, para-directing group in classical aromatic systems. scholarsresearchlibrary.com In the highly reactive indolizine system, its presence at C1 reinforces the inherent preference for electrophilic attack at C3. Therefore, reactions such as nitration, halogenation, and Vilsmeier-Haack formylation on this compound or its derivatives are expected to yield the corresponding 3-substituted products with high regioselectivity.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table shows the expected major product from the electrophilic substitution on a C1-substituted indolizine.

| Reaction | Electrophile Source | Expected Position of Substitution | Predicted Product from this compound | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C3 | (3-Nitroindolizin-1-yl)methanol | wikipedia.org |

| Bromination | Br₂ / FeBr₃ | C3 | (3-Bromoindolizin-1-yl)methanol | lkouniv.ac.in |

| Vilsmeier-Haack | POCl₃ / DMF | C3 | 3-Formylindolizine-1-carbaldehyde (if alcohol is also oxidized) or (3-Formylindolizin-1-yl)methanol | |

| Sulfonation | SO₃ / H₂SO₄ | C3 | 1-(Hydroxymethyl)indolizine-3-sulfonic acid | wikipedia.org |

Friedel-Crafts Additions to Indolizine Systems

The electron-rich nature of the indolizine ring makes it an excellent nucleophile in Friedel-Crafts reactions. researchgate.net For C1-substituted indolizines, such as this compound, Friedel-Crafts acylation or alkylation is expected to proceed with high regioselectivity at the C3 position. These reactions are typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃), which activates the acyl or alkyl halide electrophile. wikipedia.org

Recent studies have highlighted the utility of indolizines in Brønsted acid-catalyzed aza-Friedel-Crafts reactions, again demonstrating the nucleophilic character of the ring system. acs.orgacs.org While most Friedel-Crafts type reactions on indolizines favor C3 functionalization, some thermodynamically controlled processes have been developed that can achieve C1 substitution. acs.orgacs.orgwilddata.cn However, for a substrate already bearing a C1 substituent, the kinetic product from a standard Friedel-Crafts reaction would be the C3-adduct.

Table 5: Friedel-Crafts Additions to a C1-Substituted Indolizine This table illustrates the expected outcomes of Friedel-Crafts reactions on an indolizine ring bearing a substituent at the C1 position.

| Reaction Type | Reagent | Catalyst | Predicted Product from this compound | Reference |

|---|---|---|---|---|

| Acylation | Acetyl Chloride | AlCl₃ | (3-Acetylindolizin-1-yl)methanol | wikipedia.org |

| Acylation | Benzoyl Chloride | AlCl₃ | (3-Benzoylindolizin-1-yl)methanol | wikipedia.org |

| Alkylation | Methyl Iodide | AlCl₃ | (3-Methylindolizin-1-yl)methanol | wikipedia.org |

| aza-Friedel-Crafts | 3-Hydroxyisoindolinones | Brønsted Acid | C3-alkylated product | acs.orgacs.org |

Pericyclic Reactions and Cycloadditions Involving Indolizine-1-ylmethanol Structures

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. msu.eduunina.itlibretexts.org For the indolizine system, cycloaddition reactions are a particularly important class of pericyclic reactions, providing efficient routes to complex fused heterocyclic structures. msu.edu

The indolizine ring can be viewed as a 10π-electron aromatic system, but it also possesses significant polyene character, allowing it to act as an 8π component in cycloaddition reactions. mdpi.com The most prominent of these is the [8+2] cycloaddition, typically occurring between an indolizine and an electron-deficient alkyne or alkene. mdpi.com This reaction provides a direct pathway to the synthesis of cycl[3.2.2]azine derivatives. mdpi.com The reaction is often facilitated by heat or a catalyst, such as palladium on carbon (Pd-C). mdpi.com The reactivity in these cycloadditions is highest at the C-5 and C-8 positions of the indolizine ring.

Another key reaction type is the 1,3-dipolar cycloaddition. ijettjournal.orgjbclinpharm.org In this process, a pyridinium (B92312) ylide, generated in situ from a pyridine (B92270) derivative, acts as a 1,3-dipole. This dipole then reacts with a dipolarophile, such as an electron-deficient alkene or alkyne, to form a five-membered ring. ijettjournal.orgjbclinpharm.orgslideshare.net Subsequent aromatization through oxidation leads to the formation of the indolizine core. organic-chemistry.org This method is a cornerstone for the synthesis of a wide array of substituted indolizines. ijettjournal.orgorganic-chemistry.orgrsc.org

While direct examples involving this compound are not prevalent in the reviewed literature, related structures such as 2-indolyl alcohols have been shown to participate in catalytic (4+3) cycloadditions with dienolsilanes. researchgate.net This suggests that the hydroxyl group of this compound could potentially participate in or direct cycloaddition reactions, possibly after conversion to a better leaving group or through coordination with a catalyst.

| Reaction Type | Indolizine Substrate | Reagent | Conditions | Product | Reference |

| [8+2] Cycloaddition | 2-Methylindolizine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Toluene, Pd-C, heat | Dimethyl 5-methylcycl[3.2.2]azine-1,2-dicarboxylate | mdpi.com |

| [8+2] Cycloaddition | 2-Phenylindolizine | DMAD | Toluene, Pd-C, heat | Dimethyl 5-phenylcycl[3.2.2]azine-1,2-dicarboxylate | mdpi.com |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide | Electron-deficient alkene | Base, Oxidant (e.g., TEMPO) | Substituted Indolizine | organic-chemistry.org |

| (4+3) Cycloaddition | gem-dialkyl 2-indolyl alcohols | Dienolsilanes | IDPi Lewis acid catalyst | Bicyclo[3.2.2]cyclohepta[b]indoles | researchgate.net |

Photochemical Reactivity and Photooxygenation Mechanisms of Indolizine Systems

The photochemical behavior of indolizines is dominated by their interaction with molecular oxygen, leading to photooxygenation. wikipedia.orgnih.gov These reactions, typically initiated by a photosensitizer, can proceed through different mechanisms depending on the reaction conditions, particularly the solvent, and the substitution pattern on the indolizine ring. wikipedia.orgnih.govacs.org

Most photooxygenations of indolizines proceed via a Type II mechanism, which involves the formation of singlet oxygen (¹O₂). wikipedia.orgnih.gov The process begins with the photosensitizer (e.g., Rose Bengal, Methylene Blue) absorbing light and being promoted to an excited triplet state. wikipedia.org This triplet sensitizer (B1316253) then transfers its energy to ground-state molecular oxygen (³O₂) to generate the highly reactive singlet oxygen. wikipedia.orgnih.gov

Research on substituted indolizines, such as 1-acyl-2-phenylindolizines, has revealed two main competing pathways for the reaction of the indolizine with singlet oxygen nih.gov:

In Methanol (Protic Solvent): The reaction is believed to proceed through a peroxidic zwitterion intermediate. This intermediate is then trapped by the methanol solvent, leading to the cleavage of the C3-N bond and opening of the pyrrole (B145914) ring. The major products are typically (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters. nih.gov

In Acetonitrile (B52724) (Aprotic Solvent): In the absence of a protic trapping agent, the initial adduct is thought to form a dioxetane intermediate across the C2-C3 bond of the indolizine ring. Homolytic cleavage of the O-O bond in the dioxetane leads to different products, such as substituted oxirane-2-carboxaldehydes. nih.gov

A facile photoinduced successive oxidative ring-opening and borylation of indolizines with N-heterocyclic carbene (NHC)–boranes has also been reported. rsc.org The proposed mechanism involves the formation of a perepoxide exciplex between the indolizine and singlet oxygen, which rearranges to a peroxidic zwitterion intermediate, ultimately leading to ring-opened NHC–boryl carboxylates. rsc.org

For this compound, the hydroxymethyl group could influence the reaction by participating in intramolecular trapping of intermediates or by altering the stability of the intermediates and transition states. While some indolizines can act as self-sensitizers, others require an external sensitizer, a factor that would depend on the specific absorption characteristics of the this compound molecule. nih.gov

| Indolizine Substrate | Sensitizer | Solvent | Key Intermediate | Major Product(s) | Reference |

| 1-Acyl-2-phenylindolizines | Self-sensitized or Rose Bengal (RB) | Methanol | Peroxidic zwitterion | 3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters | nih.gov |

| 1-Acyl-2-phenylindolizines | Self-sensitized or RB | Acetonitrile | Dioxetane | 3-(2-pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde | nih.gov |

| 2-Phenylindolizine | Rose Bengal (RB) | Dichloromethane | Peroxidic zwitterion | NHC–boryl carboxylates (with NHC-borane) | rsc.org |

| 3-Benzoyl-1-indolizinecarboxylic acid methyl ester | 9,10-Dicyanoanthracene (DCA) | Methanol | Indolizine cation radical | Pyridine ring oxidized products | nih.gov |

Computational and Theoretical Studies on Indolizin 1 Ylmethanol Chemistry

Electronic Structure and Reactivity Descriptors

The electronic structure of the indolizine (B1195054) core dictates its reactivity. The fusion of a pyridine (B92270) and a pyrrole (B145914) ring results in a π-conjugated system with a unique electron distribution. Computational studies, primarily using Density Functional Theory (DFT), have been employed to quantify the electronic properties of the indolizine scaffold. mdpi.comrasayanjournal.co.in These studies help in understanding the molecule's behavior in chemical reactions.

Reactivity descriptors derived from quantum chemical calculations provide a quantitative measure of a molecule's propensity to react in a certain way. Key descriptors for indolizine systems include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity index (ω), and chemical hardness (η). rasayanjournal.co.innih.gov The HOMO energy is related to the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO energy relates to the ability to accept electrons, pointing to sites for nucleophilic attack. The indolizine nucleus is electron-rich, making it generally nucleophilic and reactive towards electrophiles. researchgate.netmdpi.com For indolizin-1-ylmethanol, the C-1 and C-3 positions are often the most nucleophilic sites, susceptible to electrophilic substitution.

The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov DFT calculations can provide precise values for these descriptors, which are instrumental in predicting the reactivity of this compound in various chemical transformations. arxiv.orgrsc.org

Table 1: Calculated Reactivity Descriptors for a Model Indolizine System

| Descriptor | Definition | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV | High value indicates strong electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Low value indicates susceptibility to electron acceptance (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Electrophilicity Index (ω) | ω = (μ2)/(2η) | 1.5 eV | Measures the propensity of a species to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -3.15 eV | Related to the escaping tendency of electrons from an equilibrium system. |

Note: The values presented are illustrative for a generic indolizine core and can vary based on the specific derivative and the level of theory used in the calculation.

Mechanistic Probing of Reaction Pathways through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating complex reaction mechanisms that are often difficult to probe experimentally. nih.govnih.gov For reactions involving indolizine derivatives, computational methods can map out entire potential energy surfaces, identifying transition states, intermediates, and the associated energy barriers. researchgate.netacs.org This allows for a step-by-step understanding of how reactants are converted into products.

For instance, in the Friedel-Crafts reactions of indolizines, DFT calculations can model the interaction with a Lewis acid, the formation of the key intermediate, and the subsequent steps leading to the final product. researchgate.netresearchgate.net These calculations can rationalize the observed regioselectivity by comparing the activation energies for attacks at different positions of the indolizine ring. du.ac.in

Automated reaction path exploration methods can create a network of possible reaction pathways, which, when combined with kinetic simulations, can predict the most likely reaction outcomes and even discover unexpected reactions. nih.govnih.gov For this compound, such studies could predict its behavior in oxidation, substitution, or cyclization reactions. For example, quantum mechanical explorations have been used to construct plausible catalytic cycles for the synthesis of complex indolizine derivatives, revealing the role of each component in the reaction. semanticscholar.orgresearchgate.net

Stereoselectivity Rationalization and Prediction via Computational Models

Many biologically active molecules derived from indolizine are chiral, making the stereoselective control of their synthesis a critical goal. Computational models are instrumental in understanding and predicting the stereochemical outcome of asymmetric reactions. acs.orgresearchgate.net By calculating the energies of the transition states leading to different stereoisomers, chemists can rationalize why one isomer is formed preferentially over another.

In the context of synthesizing chiral indolizine derivatives, quantum mechanical explorations have been successfully used to reveal the origins of stereodivergence. semanticscholar.orgresearchgate.net For example, in synergistic copper/iridium catalyzed reactions to form fused indolizines, computational studies rationalized how the choice of catalyst ligands dictates the formation of specific stereoisomers. researchgate.netsemanticscholar.org These models take into account the three-dimensional structure of the catalyst-substrate complex and the non-covalent interactions that stabilize one transition state over others. This predictive capability is invaluable for designing new catalysts and reaction conditions to achieve high levels of enantioselectivity or diastereoselectivity. acs.org

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape, or conformation, of a molecule is crucial to its properties and biological activity. nih.gov For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, multiple conformations are possible. Conformational analysis through molecular modeling helps to identify the most stable, low-energy conformers. nih.gov

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Effect on Conformation |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Hydroxyl group (O-H) | Ring Nitrogen (N) | Restricts rotation of the C1-CH2OH bond, leading to a preferred planar or near-planar arrangement. |

| π-Stacking (in dimers/aggregates) | Indolizine ring | Indolizine ring | Can influence crystal packing and solution-phase behavior. |

| van der Waals Interactions | Various atoms | Various atoms | Contribute to the overall stability of different conformers. |

Synthetic Utility and Applications of Indolizin 1 Ylmethanol

Indolizin-1-ylmethanol as a Versatile Intermediate in Organic Synthesis

This compound serves as a highly adaptable intermediate in a multitude of organic transformations. rsc.orgrsc.orgbldpharm.comacs.org Its utility stems from the reactivity of the hydroxyl group and the indolizine (B1195054) core, allowing for a wide range of functional group interconversions and carbon-carbon bond-forming reactions. The indolizine nucleus itself is a significant heterocyclic motif found in numerous biologically active natural products and synthetic compounds. rsc.org

The versatility of this compound is demonstrated in its ability to undergo various reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. These transformations provide access to a diverse array of functionalized indolizine derivatives. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions and enabling the introduction of a wide range of substituents at the 1-position of the indolizine ring.

A key aspect of its role as an intermediate is its use in the synthesis of substituted indolizines. For instance, Brønsted acid-catalyzed C3-alkylation of indolizines has been successfully achieved using 2-indolylmethanol, showcasing the potential for functionalization at other positions of the indolizine core. rsc.org This highlights the strategic importance of this compound and related structures in generating a library of indolizine derivatives with potential biological activities.

| Reaction Type | Product Class | Significance |

| Oxidation | Indolizine-1-carboxaldehydes, Indolizine-1-carboxylic acids | Access to further functionalization |

| Etherification | 1-(Alkoxymethyl)indolizines | Modification of physicochemical properties |

| Esterification | Indolizin-1-ylmethyl esters | Prodrug strategies, functional handles |

| Nucleophilic Substitution | 1-Substituted indolizines | Introduction of diverse functional groups |

Construction of Complex Polycyclic Architectures

The indolizine framework inherent in this compound provides a solid foundation for the construction of more elaborate polycyclic systems. nih.govijettjournal.org The strategic placement of the hydroxymethyl group at the 1-position offers a convenient handle for annulation reactions, where additional rings are fused onto the indolizine core. These reactions are pivotal in the synthesis of complex alkaloids and other polycyclic aromatic compounds. nih.gov

One notable application is in the synthesis of fused indolizine scaffolds, such as those found in the aromathecin family of compounds. nih.gov These complex structures often exhibit significant biological activity, including antitumor properties. nih.govmdpi.com The synthesis of these molecules frequently involves the late-stage construction of the indolizine ring itself or the elaboration of a pre-existing indolizine core, where this compound can serve as a key precursor. scispace.com

Methodologies for constructing these polycyclic architectures are diverse and can involve intramolecular cyclizations, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions. The development of novel synthetic routes to these complex molecules is an active area of research, driven by the desire to access new chemical space and discover compounds with unique therapeutic potential. nih.govmdpi.com

| Polycyclic System | Synthetic Strategy | Key Precursor |

| Aromathecins | Annulation onto indolizine core | Functionalized Indolizine |

| Fused Indolizines | Intramolecular cyclization | This compound derivative |

| Polycyclic Heteroaromatics | Cycloaddition reactions | Indolizine synthon |

Precursor in the Synthesis of Bioactive Analogues and Natural Product Core Structures

This compound is a valuable starting material for the synthesis of analogues of biologically active compounds and the core structures of natural products. rsc.orgscispace.com The indolizine scaffold is a recurring motif in a wide range of alkaloids with diverse pharmacological properties. nih.gov By modifying the structure of this compound, chemists can create novel compounds with potentially enhanced or altered biological activities.

The synthesis of bioactive indolizine derivatives often involves the introduction of various substituents onto the indolizine ring. Organocatalytic C3-functionalization of indolizines, for instance, allows for the synthesis of derivatives with significant biological importance. rsc.org This approach highlights the utility of indolizine precursors in developing new therapeutic agents.

Furthermore, the total synthesis of complex natural products containing the indolizine core often relies on the strategic use of intermediates like this compound. rsc.org These syntheses not only provide access to rare and valuable natural products but also allow for the preparation of unnatural analogues for structure-activity relationship (SAR) studies. These studies are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new drugs.

| Target Compound Class | Synthetic Approach | Significance |

| Bioactive Indolizine Analogues | Functionalization of the indolizine core | Discovery of new therapeutic agents |

| Natural Product Core Structures | Total synthesis | Access to complex and rare molecules |

| Indolizidine Alkaloids | Elaboration of the indolizine framework | Exploration of chemical diversity |

Emerging Applications in Advanced Materials Science

Beyond its traditional use in medicinal chemistry, the indolizine scaffold, and by extension derivatives of this compound, are finding emerging applications in the field of advanced materials science. researchgate.net The unique electronic and photophysical properties of indolizine-containing compounds make them attractive candidates for the development of novel organic materials. chemrxiv.org

The incorporation of indolizine moieties into larger π-conjugated systems can lead to materials with interesting optoelectronic properties. chemrxiv.org These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to tune the electronic properties of these materials through chemical modification of the indolizine core is a key advantage. chemrxiv.org

Research in this area is focused on the design and synthesis of new indolizine-based materials with tailored properties. This includes the development of π-expanded indoloindolizines, which have shown promise as stable and tunable organic chromophores. chemrxiv.org The exploration of indolizine derivatives in materials science is a rapidly growing field with the potential to yield new technologies with significant societal impact.

| Application Area | Material Property | Potential Device |

| Organic Electronics | π-Conjugation, Tunable HOMO-LUMO gap | OLEDs, OPVs |

| Chemical Sensing | Fluorescence, Host-guest chemistry | Fluorescent sensors |

| Photovoltaics | Light absorption, Charge transport | Organic solar cells |

Outlook and Future Research Directions

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research concerning indolizin-1-ylmethanol and its parent structure, indolizine (B1195054), will increasingly prioritize green chemistry principles. Key areas of focus include the use of eco-friendly solvents, energy-efficient reaction activation, and the design of atom-economical processes.

Recent advancements have already demonstrated the feasibility of these approaches. For instance, methods utilizing water as a reaction medium are gaining traction. ijettjournal.org One such method involves the one-pot synthesis of 2-functionalized indolizines via a Baylis-Hillman pathway, where using water as a solvent under microwave irradiation drastically reduces reaction times to as little as one minute. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant reductions in reaction time (from hours to minutes), higher yields, and less chemical waste compared to conventional heating methods. tandfonline.com

Furthermore, solvent-free reaction conditions represent another significant avenue for sustainable synthesis. A copper-catalyzed three-component reaction of pyridine (B92270), acetophenone, and a nitroolefin has been developed to produce indolizines efficiently without any solvent, highlighting an environmentally friendly approach. mdpi.com The pursuit of such methods, which minimize or eliminate hazardous solvents and reduce energy consumption, will be a continuing trend. derpharmachemica.comscispace.com The development of one-pot, multi-component reactions is also crucial, as these strategies improve efficiency and reduce waste by minimizing intermediate purification steps. researchgate.netchim.it

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indolizine Derivatives

| Feature | Conventional Methods | Green & Sustainable Methods |

|---|---|---|

| Solvents | Often rely on hazardous organic solvents. ijettjournal.org | Use of water or solvent-free conditions. ijettjournal.orgresearchgate.netmdpi.com |

| Energy | Typically require prolonged heating under reflux. ijettjournal.org | Microwave irradiation for rapid heating. researchgate.nettandfonline.com |

| Catalysts | May use expensive and toxic heavy metals. ijettjournal.org | Focus on reusable and non-toxic catalysts. scispace.com |

| Efficiency | Often involve multiple steps with purification. mdpi.com | One-pot, multi-component reactions for higher atom economy. researchgate.net |

| Waste | Generate significant amounts of chemical waste. tandfonline.com | Minimized waste generation. tandfonline.comscispace.com |

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of indolizine derivatives. Future research will focus on discovering and optimizing novel catalytic systems to enhance reaction efficiency, regioselectivity, and enantioselectivity. While traditional methods often relied on stoichiometric reagents or harsh conditions, modern approaches leverage a diverse array of catalysts.

Transition-metal catalysis remains a fertile ground for innovation. Catalysts based on palladium, rsc.org copper, mdpi.comresearchgate.net rhodium, rsc.org silver, researchgate.net and gold acs.org have been instrumental in developing new synthetic routes. For example, copper-catalyzed multicomponent reactions have been used for the synthesis of indolizines from pyridine-2-carbaldehyde, secondary amines, and terminal alkynes. mdpi.com A significant future direction is the development of synergistic catalytic systems, such as the combination of copper and iridium catalysts to achieve highly diastereo- and enantioselective synthesis of fused indolizine derivatives. rsc.org This dual-catalysis approach allows for the construction of multiple stereocenters with high control. rsc.org

Beyond traditional metal catalysts, the use of heterogeneous and recyclable catalysts is a key area for sustainable chemistry. Copper nanoparticles supported on carbon (CuNPs/C) have been employed as a recyclable catalyst for multicomponent reactions, although challenges like catalyst deactivation remain to be addressed. mdpi.com The development of robust supported catalysts, such as copper complexes immobilized on graphene oxide, offers promising avenues for efficient and reusable systems. researchgate.net

Organocatalysis also presents a powerful alternative to metal-based systems. The use of DBU as an organocatalyst in the one-pot synthesis of indolizines "on-water" showcases a cost-effective and environmentally friendly approach. researchgate.net Brønsted acid-catalyzed C3-alkylation of indolizines has also been established as an effective method for functionalization. bohrium.com The innovation in catalyst design, whether metal-based, organocatalytic, or nano-structured, will be critical in accessing complex this compound derivatives with high precision and efficiency.

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental synthesis and computational modeling provides a powerful paradigm for understanding and predicting chemical reactivity. This synergy is becoming increasingly vital in the study of this compound and related heterocycles. Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for elucidating reaction mechanisms, rationalizing observed selectivities, and even predicting the outcomes of unknown reactions. researchgate.netnih.gov

Several studies have successfully used computational analysis to support experimental findings in indolizine chemistry. For example, DFT calculations have been employed to:

Elucidate Reaction Mechanisms: The mechanism of a single-pot reaction to form fused hexacyclic indolizine derivatives was revealed through DFT, which highlighted the crucial role of molecular oxygen in the final product formation. acs.orgacs.org

Understand Reactivity and Selectivity: In the study of 1,3-dipolar cycloaddition reactions, Frontier Molecular Orbital (FMO) theory calculations were used to predict the reactivity of pyridinium (B92312) ylides with various dipolarophiles. dergipark.org.tr While experimental results did not always perfectly match predictions, the theoretical study provided fundamental insights into the electronic factors governing the reaction. dergipark.org.tr

Predict Novel Pathways: Computational analysis has been used to uncover new reaction pathways, such as a boryl-radical-enabled cross-coupling for indolizine synthesis, emphasizing the role of hydrogen-shuttles in facilitating the reaction. researchgate.net

Explain Stereoselectivity: In the synergistic Cu/Ir-catalyzed synthesis of fused indolizines, quantum mechanical explorations constructed a plausible catalytic cycle and revealed the origins of the observed enantio- and diastereodivergence. rsc.org

The future integration of experimental and computational work will likely involve more sophisticated modeling to design novel catalysts, predict the properties of new this compound derivatives, and explore complex reaction networks. This collaborative approach will accelerate the discovery of new synthetic methods and functional materials based on the indolizine core. researchgate.netresearchgate.net

Exploration of Undiscovered Reactivity Modes

While many synthetic routes to the indolizine core exist, the full scope of its reactivity remains to be explored. Future research will undoubtedly uncover novel reactivity modes, leading to the synthesis of unprecedented indolizine structures and expanding their utility.

One of the most promising areas is the direct C-H functionalization of the indolizine ring. bohrium.com This strategy offers an atom-economical way to introduce functional groups without the need for pre-functionalized starting materials. While C3-alkylation is established, bohrium.com exploring selective functionalization at other positions, such as the rarely explored C7 position, presents an exciting challenge. rsc.org

Novel cycloaddition reactions are another key frontier. The indolizine system can participate as an 8π component in [8+2] cycloadditions, offering a route to complex polycyclic structures. bohrium.com Beyond this, exploring its participation in other types of pericyclic reactions or cascade sequences could yield a diverse array of fused heterocyclic systems. For example, a cascade reaction mediated by a pyridine-boryl radical has been computationally proposed for indolizine synthesis. researchgate.net Similarly, strategies involving the annulation of substituted pyrroles via a [4+2] reaction with 1,3-dicarbonyl derivatives have been developed. researchgate.net

The development of reactions that proceed through unusual intermediates or mechanisms is also a significant research direction. An electrophile-induced Baylis-Hillman reaction has been reported as a novel one-pot synthesis of indolizine derivatives, representing a new mode of reactivity. rsc.org The discovery of such unprecedented transformations will continue to enrich the chemistry of indolizines and provide access to novel derivatives of this compound with unique structural and electronic properties.

Q & A

Q. Table 1. Key Reaction Parameters for this compound Synthesis

Q. Table 2. Common Pitfalls in Biological Assays and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.